(4-Fluorophenyl)methanesulfonic acid

Übersicht

Beschreibung

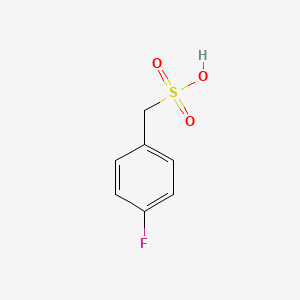

(4-Fluorophenyl)methanesulfonic acid is an organic compound with the chemical formula C7H7FO3S It is a derivative of methanesulfonic acid, where a fluorophenyl group is attached to the methanesulfonic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)methanesulfonic acid typically involves the sulfonation of 4-fluorotoluene. One common method is the reaction of 4-fluorotoluene with chlorosulfonic acid, followed by hydrolysis to yield the desired product. The reaction conditions usually involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Fluorophenyl)methanesulfonic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Esterification and Alkylation: The methanesulfonic acid moiety can react with alcohols or alkyl halides to form esters or alkylated products.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while oxidation can produce carboxylic acids or aldehydes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Applications

(4-Fluorophenyl)methanesulfonic acid has been investigated for its role in synthesizing various pharmaceutical compounds. It acts as a key intermediate in the development of selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), which are crucial in treating mood disorders such as depression and anxiety . The methanesulfonic acid salt forms of these compounds often exhibit improved solubility and stability, which are essential for effective drug formulation.

Case Study: Development of Antidepressants

Research has highlighted the synthesis of 4-[(3-fluorophenoxy)phenylmethyl]piperidine methanesulfonate, a compound linked to antidepressant properties. This compound has shown promise in treating various central nervous system disorders, including obsessive-compulsive disorder and panic disorders . The ability to form stable salts with methanesulfonic acid enhances the pharmacokinetic profile of these drugs.

Organic Synthesis

Catalytic Applications

Methanesulfonic acid is recognized for its utility as a Brønsted acid catalyst in organic reactions, including esterification and alkylation processes. Its high solubility and non-oxidizing nature make it an attractive alternative to more hazardous acids like sulfuric or hydrochloric acid . In the context of this compound, it can facilitate reactions that yield complex organic molecules efficiently.

Industrial Applications

Biodiesel Production

In the biodiesel industry, methanesulfonic acid is employed as a catalyst due to its excellent catalytic properties and environmental friendliness. Its use in transesterification reactions helps produce biodiesel from triglycerides, making the process more sustainable compared to traditional methods using stronger acids .

Electrochemical Applications

The compound’s derivatives are also being explored in electrochemical applications. Methanesulfonate salts show promise as electrolytes in redox flow batteries and other energy storage systems due to their stability and conductivity . This application is particularly relevant in the context of renewable energy technologies.

Summary of Key Findings

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Intermediate for SSRIs and SNRIs; enhances drug solubility and stability |

| Organic Synthesis | Catalyst for esterification/alkylation; environmentally friendly alternative |

| Industrial Use | Catalysis in biodiesel production; electrolytes in energy storage systems |

Wirkmechanismus

The mechanism by which (4-Fluorophenyl)methanesulfonic acid exerts its effects depends on the specific application. In organic synthesis, it acts as a strong acid catalyst, facilitating various chemical reactions. In biological systems, the fluorophenyl group can interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methanesulfonic Acid: The parent compound, methanesulfonic acid, is a strong acid used in various industrial applications.

Trifluoromethanesulfonic Acid: A related compound with three fluorine atoms, known for its strong acidity and use in organic synthesis.

4-Chlorophenylmethanesulfonic Acid: A similar compound with a chlorine atom instead of fluorine, used in similar applications.

Uniqueness

(4-Fluorophenyl)methanesulfonic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and metabolic stability. These properties make it valuable in the development of pharmaceuticals and specialty chemicals.

Biologische Aktivität

(4-Fluorophenyl)methanesulfonic acid (also known as 4-fluorobenzenesulfonic acid) is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals and chemical synthesis. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

This compound is characterized by its sulfonic acid functional group attached to a fluorinated phenyl ring. Its molecular structure contributes to its reactivity and biological interactions. The compound has been studied for its effects on various biological systems, including microbial metabolism, toxicity, and potential therapeutic applications.

Microbial Metabolism

Research has demonstrated that this compound can be metabolized by specific bacterial strains. For instance, studies indicate that certain strains can utilize 4-fluorocinnamic acid (a related compound) for growth, suggesting potential pathways for degradation and utilization of fluorinated compounds in microbial ecosystems . The metabolic pathways involve β-oxidation mechanisms leading to the formation of less toxic byproducts.

Toxicity Assessment

The toxicity profile of this compound has been evaluated in various studies. It exhibits moderate toxicity upon short-term skin contact and ingestion, with reported LD50 values indicating a range from 300 mg/kg to 2000 mg/kg in rat models . The compound is corrosive and can cause severe skin and eye damage, which necessitates careful handling in laboratory settings.

| Toxicity Parameter | Value |

|---|---|

| LD50 (oral, rat) | >300 - 2000 mg/kg |

| LD50 (dermal, rabbit) | >1000 - 2000 mg/kg |

| Skin Irritation | Corrosive |

| Eye Damage | Irreversible |

Mutagenicity and Carcinogenicity

In terms of genetic safety, this compound has shown no mutagenic effects in mammalian cell cultures or bacterial tests. Furthermore, it has not been classified as a carcinogen based on available data . This suggests that while the compound is toxic at certain exposure levels, it may not pose significant long-term genetic risks.

Case Study 1: Microbial Degradation

A study focused on the microbial degradation of 4-fluorocinnamic acid revealed that specific bacterial strains could effectively mineralize this compound. The process involved the cleavage of side chains and subsequent release of fluoride ions. This research highlights the potential for using microbial systems to detoxify fluorinated compounds in environmental contexts .

Case Study 2: Pharmacological Applications

Research into the pharmacological properties of related compounds suggests that derivatives of this compound may possess therapeutic potential. For example, compounds containing similar structural motifs have been investigated for their roles as inhibitors in cancer cell proliferation through modulation of protein kinase signaling pathways .

Eigenschaften

IUPAC Name |

(4-fluorophenyl)methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO3S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNWHALUTJHTAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620940 | |

| Record name | (4-Fluorophenyl)methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1064778-57-9 | |

| Record name | (4-Fluorophenyl)methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.